N-(4-Chlorobenzoyl)-L-proline
Description
N-(4-Chlorobenzoyl)-L-proline is a modified amino acid derivative where the α-amino group of L-proline is acylated with a 4-chlorobenzoyl moiety. This compound combines the conformational rigidity of the proline ring with the electronic and steric effects of the 4-chlorobenzoyl group.
Properties
IUPAC Name |
(2S)-1-(4-chlorobenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJWQQXPQMTJHL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364221 | |
| Record name | N-(4-Chlorobenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62522-91-2 | |
| Record name | N-(4-Chlorobenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobenzoyl)-L-proline typically involves the acylation of L-proline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
L-Proline+4-Chlorobenzoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Common solvents used in the reaction include dichloromethane and tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions: N-(4-Chlorobenzoyl)-L-proline can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and L-proline.
Reduction: Reduction of the 4-chlorobenzoyl group can lead to the formation of 4-chlorobenzyl alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products:
Hydrolysis: 4-Chlorobenzoic acid and L-proline.
Reduction: 4-Chlorobenzyl alcohol.
Substitution: Various substituted benzoyl derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorobenzoyl)-L-proline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and peptides.
Biological Studies: It is used in studies investigating the interactions of benzoyl derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzoyl)-L-proline is primarily related to its ability to interact with specific molecular targets. The 4-chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The L-proline moiety can also interact with enzymes, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The 4-chlorobenzoyl group distinguishes this compound from analogues with alternative substituents. Key comparisons include:
Key Findings :
- Electron-withdrawing groups (e.g., Cl) enhance stability and resistance to hydrolysis compared to electron-donating groups (e.g., methoxy) .
- Substituent position (para vs. meta/ortho) significantly affects molecular interactions. For example, 4-Cl optimizes steric compatibility in enzyme-binding pockets compared to 2-Cl or 3-Cl analogues .
Amino Acid Backbone Modifications
Replacing L-proline with other amino acids alters conformational flexibility and biological interactions:
Key Findings :
- Tyrosine derivatives exhibit higher solubility in aqueous media due to the hydroxyl group, whereas phenylalanol analogues prioritize lipophilicity .
Ester Derivatives
Esterification of the carboxylic acid group modulates lipophilicity and bioavailability:
Biological Activity
N-(4-Chlorobenzoyl)-L-proline is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, and interactions with various molecular targets, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a 4-chlorobenzoyl group attached to the amino acid L-proline. Its molecular formula is , with a CAS number of 62522-91-2. The compound's structure includes a chiral center, which is significant for its interactions with biological systems. The presence of the chlorine atom introduces unique reactivity patterns, including potential halogen bonding capabilities that enhance its interaction with biological targets compared to other derivatives such as N-(4-Methoxybenzoyl)-L-proline or N-(4-Nitrobenzoyl)-L-proline.
Synthesis
The synthesis of this compound typically involves the acylation of L-proline with 4-chlorobenzoyl chloride. The reaction is generally conducted in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the process. Common solvents include dichloromethane and tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Research indicates that it can form hydrogen bonds and hydrophobic interactions, which may lead to enzyme inhibition or modulation of protein functions. Such interactions are crucial for understanding its mechanism of action and exploring its therapeutic potential.
Case Studies and Research Findings
- Self-Assembly Studies : A study utilizing this compound as a model compound investigated the role of hydrogen bonding in the self-assembly of peptidomimetics. X-ray crystallographic analysis revealed significant hydrogen bonding between the carbonyl group of the proline unit and neighboring amide NH groups, leading to specific supramolecular organizations.
- Antiproliferative Activity : In related research on L-proline derivatives, it was found that various derivatives exhibited different levels of cytotoxicity against human cancer cell lines. Although specific data on this compound was not highlighted, studies on structurally similar compounds indicate potential antiproliferative effects that warrant further investigation .
- Comparative Analysis : A comparative analysis of this compound with other acylated prolines demonstrated that its unique chlorinated structure could influence reactivity and selectivity towards biological targets. This distinctiveness may enhance its efficacy compared to other derivatives lacking similar halogen functionalities.
Data Table: Comparison of Acylated Prolines
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | 4-chlorobenzoyl group | Halogen bonding capabilities enhancing target interaction |
| N-(4-Methoxybenzoyl)-L-proline | Methoxy group instead of chlorine | Different electronic properties due to electron donation |
| N-(4-Nitrobenzoyl)-L-proline | Nitro group | More electron-deficient, influencing reactivity |
| N-(4-Fluorobenzoyl)-L-proline | Fluorine atom | Different steric and electronic properties |
Future Directions
While current research on this compound is limited, its structural features suggest potential applications in drug development, particularly as an enzyme inhibitor or modulator. Further studies focusing on its pharmacodynamics and interactions with specific molecular targets are essential for elucidating its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
